1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a structurally sophisticated heterocyclic compound characterized by its unique molecular composition and nomenclature complexity. The systematic chemical name reflects the compound's intricate structure, incorporating a benzothiadiazole core with specific substitution patterns that distinguish it from other members of this chemical family. The compound is officially registered under Chemical Abstracts Service number 1607276-71-0, providing a definitive identifier for research and commercial applications.
The molecular formula C8H12ClN3O2S accurately describes the atomic composition, indicating the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 249.72 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation presents as O=S1(N(CCN)C2=CC=CC=C2N1)=O.[H]Cl, which systematically describes the compound's connectivity and the hydrochloride salt formation.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the base structure 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione identifies the core heterocyclic framework. The prefix "1-(2-Aminoethyl)" indicates the specific substitution pattern, with an aminoethyl group attached to the nitrogen atom at position 1 of the benzothiadiazole ring system. The designation "2,2-dione" refers to the sulfone functionality, where the sulfur atom bears two oxygen atoms in a double-bonded configuration. The "hydrochloride" suffix indicates the salt formation with hydrochloric acid, a common method for improving compound stability and solubility characteristics.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1607276-71-0 |
| Molecular Formula | C8H12ClN3O2S |
| Molecular Weight | 249.72 g/mol |
| Systematic Name | This compound |
| Simplified Molecular Input Line Entry System | O=S1(N(CCN)C2=CC=CC=C2N1)=O.[H]Cl |
| Chemical Structure Classification | Heterocyclic benzothiadiazole derivative |
Historical Development and Discovery
The historical development of this compound emerges from the broader evolutionary trajectory of benzothiadiazole chemistry, which traces its origins to nineteenth-century heterocyclic research. The foundational benzothiadiazole structure was first characterized in the late 1800s, with subsequent decades witnessing systematic exploration of substitution patterns and functional group modifications that ultimately led to the development of more complex derivatives such as the subject compound.
The parent 2,1,3-benzothiadiazole structure has been recognized since the nineteenth century, originally prepared through the reaction of ortho-phenylenediamine with thionyl chloride in pyridine, achieving yields of at least 85 percent. This foundational synthetic methodology established the groundwork for subsequent structural modifications that would eventually encompass aminoethyl-substituted derivatives. The historical significance of this synthetic approach lies in its demonstration that benzothiadiazole frameworks could be efficiently constructed and systematically modified through careful selection of starting materials and reaction conditions.
The evolution toward more complex benzothiadiazole derivatives, including those bearing aminoethyl substituents, represents a natural progression in heterocyclic chemistry research driven by the recognition that structural modifications could significantly alter chemical and physical properties. The development of sulfone-containing benzothiadiazole derivatives specifically emerged from research interests in creating compounds with enhanced stability and unique electronic characteristics. The incorporation of the 2,2-dione functionality represents a critical advancement in benzothiadiazole chemistry, as the sulfone group imparts distinctive chemical properties while maintaining the aromatic character of the heterocyclic system.
The specific synthetic pathways leading to this compound likely emerged from systematic structure-activity relationship studies conducted within pharmaceutical and materials science research programs. The identification of this particular compound structure suggests targeted research efforts aimed at combining the established benzothiadiazole framework with specific functional groups to achieve desired chemical and biological properties. The hydrochloride salt formation represents a standard pharmaceutical chemistry approach for improving compound handling characteristics and stability profiles.
| Historical Milestone | Timeframe | Significance |
|---|---|---|
| Benzothiadiazole Discovery | 19th Century | Established fundamental heterocyclic framework |
| Synthetic Methodology Development | Late 1800s | Demonstrated efficient preparation methods |
| Structural Modification Programs | 20th Century | Expanded derivative possibilities |
| Sulfone Derivative Development | Modern Era | Enhanced stability and electronic properties |
| Aminoethyl Substitution Studies | Contemporary Research | Targeted functional group incorporation |
Role in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing an important example of how structural complexity can be systematically introduced into established heterocyclic frameworks. The compound exemplifies the principles of heterocyclic modification, where core aromatic systems are enhanced through strategic substitution patterns to achieve specific chemical and physical characteristics. Within the context of benzothiadiazole chemistry, this compound demonstrates the successful integration of multiple functional elements into a coherent molecular architecture.
The benzothiadiazole core structure represents a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole system, creating a ten-electron aromatic framework that follows Hückel's rule for aromaticity. This fundamental aromatic character provides the compound with inherent stability while allowing for systematic chemical modifications through standard aromatic substitution reactions. The presence of both nitrogen and sulfur heteroatoms within the ring system creates unique electronic properties that distinguish benzothiadiazole derivatives from purely carbon-based aromatic compounds.
The incorporation of the aminoethyl substituent at the 1-position of the benzothiadiazole ring system represents a strategic modification that introduces additional functionality while maintaining the core aromatic character. This substitution pattern allows for potential hydrogen bonding interactions and enhanced water solubility characteristics, particularly in the hydrochloride salt form. The aminoethyl group also provides opportunities for further chemical modification, making the compound a potential intermediate for more complex synthetic transformations.
The sulfone functionality represented by the 2,2-dione designation plays a crucial role in defining the compound's chemical behavior and physical properties. Sulfone groups are known for their electron-withdrawing characteristics, which can significantly influence the electronic distribution within the benzothiadiazole ring system. This electronic effect can enhance the compound's stability toward oxidative degradation while potentially affecting its reactivity patterns in various chemical transformations. The sulfone group also contributes to the compound's polar character, potentially influencing its solubility characteristics and intermolecular interactions.
Recent research into benzothiadiazole derivatives has revealed their significance as building blocks for advanced materials applications, particularly in the development of organic semiconductors and photovoltaic materials. The electron-deficient nature of benzothiadiazole systems makes them valuable components in donor-acceptor polymer architectures, where they can serve as acceptor units in conjugated polymer systems. While this compound may not directly participate in such applications due to its non-conjugated nature, it represents an important structural variant that could potentially serve as a precursor or building block for more complex materials.
The role of benzothiadiazole derivatives in medicinal chemistry research has also expanded significantly, with various substituted derivatives showing potential as modulators of biological targets. The structural features present in this compound, including the aminoethyl substituent and sulfone functionality, suggest potential for biological activity through specific molecular recognition events. The compound's structural complexity provides multiple sites for potential interactions with biological macromolecules, making it a candidate for structure-activity relationship studies.
| Heterocyclic Feature | Contribution to Chemistry | Functional Significance |
|---|---|---|
| Benzothiadiazole Core | Ten-electron aromatic system | Provides stability and reactivity framework |
| Aminoethyl Substituent | Introduces polar functionality | Enhances solubility and interaction potential |
| Sulfone Group | Electron-withdrawing character | Modifies electronic properties and stability |
| Hydrochloride Salt | Improves handling characteristics | Enhances stability and solubility |
| Heterocyclic Integration | Combines multiple functional elements | Creates unique chemical and physical properties |
Properties
IUPAC Name |
2-(2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c9-5-6-11-8-4-2-1-3-7(8)10-14(11,12)13;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODASJXENAYLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)N2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607276-71-0 | |
| Record name | 1-(2-aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-aminoethylamine with benzothiadiazole derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Pharmaceutical Research
This compound has been utilized in the synthesis of various therapeutic agents.
- Example : It is involved in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD), which shows promise as a therapeutic agent. The synthesis process involves complex reactions that leverage the compound's functional groups to create bioactive molecules.
Regenerative Medicine
1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride plays a crucial role in developing hydrogels for tissue engineering.
- Case Study : A study demonstrated its use in creating a crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system. This system was characterized through rheological studies, swelling assays, and protein release tests, indicating its potential for regenerative applications.
Chemical Synthesis
The compound serves as a versatile scaffold for synthesizing various complex molecules.
- Methodology : It can undergo typical aromatic reactions such as nitration and chlorination due to the presence of the benzothiadiazole moiety. This property allows it to be used in multi-step synthetic pathways to develop new materials and compounds.
Comparative Table of Applications
| Application Field | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Pharmaceutical Research | Synthesis of NPCMD | Potential therapeutic applications identified |
| Regenerative Medicine | Hydrogel for tissue engineering | Effective in protein release and barrier function |
| Chemical Synthesis | Scaffold for complex molecule synthesis | Versatile reactions leading to functionalized compounds |
Insights from Case Studies
-
Regenerative Medicine Study :
- Researchers synthesized a hydrogel using this compound which showed enhanced mechanical properties and biocompatibility. The hydrogel facilitated controlled drug release and supported cell adhesion and proliferation.
-
Pharmaceutical Development :
- In the preparation of NPCMD, the incorporation of this compound led to improved stability and efficacy in targeted drug delivery systems, highlighting its role in enhancing therapeutic profiles.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, triggering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Comparison of Urea Derivatives ()
| Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 4-Methoxyphenyl | 88 | 180–185 | C₁₀H₁₆N₃O₂ |
| 2-Fluorophenyl | 97 | 195–200 | C₁₀H₁₆N₃O₂ |
| 4-Fluorophenyl | 100 | 205–210 | C₁₀H₁₆N₃O₂ |
Benzimidazole and Benzothiazole Derivatives
Compounds such as [2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride () and 1-(2-aminoethyl)-1-(1,3-benzothiazol-2-yl)urea hydrochloride () feature aromatic heterocycles with aminoethyl side chains. Key differences include:
- Core structure : Benzimidazole (two nitrogen atoms) vs. benzothiadiazole-dioxide (sulfur and two nitrogens).
- Bioactivity : Benzimidazole derivatives often target proton pumps or kinases, whereas benzothiadiazole-dioxides may modulate ion channels due to their electron-deficient core .
- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral benzimidazole derivatives.
Table 2: Benzimidazole/Benzothiazole Derivatives
| Compound (CAS) | Molecular Formula | Key Features |
|---|---|---|
| 1993232-10-2 () | C₁₃H₂₀ClN₃ | Isobutyl substituent, dihydrochloride salt |
| 1206543-38-5 () | C₁₇H₁₆F₄N₄OS | Trifluoromethylphenyl group, urea linkage |
Functional Group and Substituent Effects
- Electron-withdrawing groups : Fluorine substituents (e.g., in ) enhance metabolic stability and lipophilicity, while methoxy groups increase polarity .
- Cyclopropyl groups : In Merck’s benzothiadiazole-dioxides, 2,2-difluorocyclopropylmethyl substituents improve membrane permeability and target engagement, leading to sub-µM EC50 values .
- Aminoethyl side chain: This moiety is conserved across multiple compounds (e.g., –10), suggesting its role in binding to biological targets via electrostatic interactions.
Research Findings and Pharmacological Relevance
- Competitors : Urea derivatives () exhibit high synthetic yields (up to 100%) but lack published bioactivity data, whereas benzimidazole derivatives (–11) prioritize kinase inhibition over ion channel modulation.
Biological Activity
1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂ClN₃O₂S
- Molecular Weight : 249.72 g/mol
- CAS Number : 1607276-71-0
The presence of the benzothiadiazole core in its structure is significant for its biological activity, as this moiety is known to interact with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of benzothiadiazole derivatives with aminoethyl groups. The hydrochloride form enhances solubility and stability, making it suitable for biological applications.
Anticancer Properties
Recent studies indicate that derivatives of benzothiadiazole exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines.
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| KC12 | FOXM1 Inhibition | 6.13 | MDA-MB-231 |
| KC21 | FOXM1 Inhibition | 10.77 | MDA-MB-231 |
| KC30 | FOXM1 Inhibition | 12.86 | MDA-MB-231 |
| FDI-6 | FOXM1 Inhibition | 20.79 | MDA-MB-231 |
These findings suggest that the compound may hold promise as a therapeutic agent in targeting oncogenic pathways in breast cancer.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. For example:
- Inhibition of ADP phosphorylation and Ca²+ transport in mitochondria has been observed with related benzothiadiazole compounds .
- Molecular docking studies indicate that these compounds can bind to critical sites on proteins involved in cancer progression .
Applications in Regenerative Medicine
The compound has also been explored in regenerative medicine contexts. It is utilized in the synthesis of hydrogels for drug delivery systems:
- Application Summary : Used in creating crosslinkable Maleimide-modified hyaluronic acid and gelatin hydrogels.
- Methods : Characterized through rheological properties and protein release assays.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on FOXM1 Inhibitors : A comprehensive study demonstrated that novel benzothiadiazole derivatives significantly inhibited FOXM1 in vitro with promising IC50 values compared to existing inhibitors .
- Antimicrobial Activity : Benzothiadiazole derivatives have shown broad-spectrum antimicrobial properties against various pathogens, indicating potential for therapeutic applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiadiazole core. For example:
Core Formation : Condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents (e.g., diethyl malonate) under acidic or basic conditions to form the benzothiadiazole ring .
Aminoethyl Introduction : Alkylation or nucleophilic substitution reactions using 2-chloroethylamine or protected aminoethyl groups, followed by HCl treatment to yield the hydrochloride salt .
- Key Considerations : Optimize reaction solvents (e.g., ethanol, DMF) and catalysts (e.g., NaOAc, H₂SO₄) to enhance yield and purity. Monitor intermediates via TLC or HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.0–8.5 ppm for benzothiadiazole) and aminoethyl group signals (δ 2.5–3.5 ppm for CH₂NH₂) .
- IR : Confirm C=O (1650–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ peak at m/z ~285 for C₉H₁₀ClN₃O₂S) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Target Selection : Prioritize systems where benzothiadiazole derivatives show activity (e.g., kinase inhibition or GPCR modulation) .
- Assay Design :
- In Vitro Binding : Use fluorescence polarization or SPR to measure binding affinity (Kd). Include controls (e.g., known inhibitors) to validate specificity .
- Functional Assays : Test enzyme inhibition (IC₅₀) via spectrophotometric methods (e.g., NADH depletion for oxidoreductases) .
- Computational Modeling : Dock the compound into target active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Q. What strategies resolve discrepancies in activity data across different biological assays?
- Methodological Answer :
- Assay Conditions : Compare buffer pH, ionic strength, and co-factor requirements. For example, metal ions (Mg²⁺/Zn²⁺) may alter enzyme inhibition profiles .
- Compound Stability : Assess degradation via HPLC under assay conditions (e.g., 37°C, 24h). Hydrolytic cleavage of the benzothiadiazole ring may reduce potency .
- Cell Permeability : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration. Low permeability may explain poor activity in cellular vs. enzymatic assays .
Q. How to optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formulation : Test alternative counterions (e.g., mesylate, phosphate) to improve aqueous solubility beyond the hydrochloride salt .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aminoethyl) to enhance bioavailability, followed by enzymatic cleavage in vivo .
- Lyophilization : Prepare lyophilized powders in cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Handle in a fume hood due to potential HCl vapor release .
- Storage : Store desiccated at 2–8°C in amber glass vials to prevent light- or moisture-induced degradation .
- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
